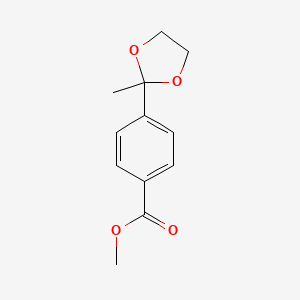

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate |

InChI |

InChI=1S/C12H14O4/c1-12(15-7-8-16-12)10-5-3-9(4-6-10)11(13)14-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

MMOWPSXLJVDVNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Ketalization of Methyl 4-Acetylbenzoate

The most widely reported method involves the acid-catalyzed ketalization of methyl 4-acetylbenzoate with ethylene glycol. This two-step process first prepares the acetylated precursor via Friedel-Crafts acylation of methyl benzoate, followed by cyclic ketal formation.

Mechanistic Overview

-

Friedel-Crafts Acylation : Methyl benzoate undergoes electrophilic substitution at the para position using acetyl chloride in the presence of AlCl₃, yielding methyl 4-acetylbenzoate.

-

Ketalization : The acetyl group reacts with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid, TsOH) to form the 1,3-dioxolane ring. Water is removed via azeotropic distillation using toluene and a Dean-Stark apparatus, driving the equilibrium toward product formation.

Optimization Parameters

-

Catalyst : TsOH (0.5–2 mol%) achieves >90% conversion in 12–16 hours at reflux.

-

Solvent : Toluene outperforms benzene due to higher boiling point (110°C vs. 80°C), enabling faster water removal.

-

Molar Ratio : A 1:2 ratio of methyl 4-acetylbenzoate to ethylene glycol minimizes side products.

Purification

Crude product is washed with NaHCO₃ to neutralize residual acid, followed by column chromatography (petroleum ether:ethyl acetate, 5:1) to isolate the target compound in 78–85% yield.

Esterification of 4-(2-Methyl-1,3-Dioxolan-2-yl)Benzoic Acid

This route focuses on synthesizing the carboxylic acid precursor before esterification, offering flexibility in tuning the ester group.

Stepwise Protocol

-

Dioxolane Formation : 4-Acetylbenzoic acid reacts with ethylene glycol and TsOH in refluxing toluene, forming 4-(2-methyl-1,3-dioxolan-2-yl)benzoic acid.

-

Esterification : The acid is treated with methanol and H₂SO₄ (95%, 24 hours, reflux) to yield the methyl ester.

Advantages

-

Separates ketalization and esterification steps, allowing independent optimization.

-

Enables synthesis of diverse esters (e.g., ethyl, benzyl) by varying the alcohol.

Limitations

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate ketalization. A mixture of methyl 4-acetylbenzoate, ethylene glycol, and TsOH in toluene achieves 95% conversion in 45 minutes at 120°C. This method reduces energy consumption but requires specialized equipment.

Solid Acid Catalysis

Zeolite H-beta and sulfonated carbon catalysts show promise in replacing homogeneous acids. For example, H-beta (10 wt%) achieves 88% yield in 8 hours at 100°C, with the added benefit of catalyst recyclability.

Reaction Optimization and Catalysis

Acid Catalysts

Comparative studies reveal the following activity trend:

TsOH’s superior performance stems from its strong Brønsted acidity and tolerance to moisture.

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) inhibit ketalization due to poor water removal. Non-polar solvents like toluene facilitate azeotropic distillation, improving yields by 15–20%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 4.12–4.08 (m, 4H, OCH₂CH₂O), 3.91 (s, 3H, COOCH₃), 1.72 (s, 3H, CH₃).

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Ketalization | Methyl 4-acetylbenzoate | TsOH | Toluene | 110°C | 16 h | 85% |

| Esterification | 4-Dioxolane benzoic acid | H₂SO₄ | Methanol | 65°C | 24 h | 72% |

| Microwave-Assisted | Methyl 4-acetylbenzoate | TsOH | Toluene | 120°C | 0.75 h | 95% |

| Solid Acid Catalysis | Methyl 4-acetylbenzoate | H-beta | Toluene | 100°C | 8 h | 88% |

Research Findings and Applications

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and dioxolane moieties undergo distinct hydrolysis pathways:

-

Ester Hydrolysis :

Under alkaline conditions (e.g., NaOH/water), the methyl ester hydrolyzes to form 4-(2-methyl-1,3-dioxolan-2-yl)benzoic acid. Acidic hydrolysis (e.g., HCl/ethanol) yields the same product but proceeds more slowly . -

Dioxolane Ring Hydrolysis :

In aqueous acid (e.g., H₂SO₄), the dioxolane ring opens to form a diol. For example, treatment with 0.1 M HCl at 60°C cleaves the ring, producing 2-methyl-1,2-propanediol and 4-carboxybenzaldehyde .

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1 M NaOH, reflux | 4-(2-methyl-1,3-dioxolan-2-yl)benzoic acid | 85 | |

| 0.1 M HCl, 60°C | 2-methyl-1,2-propanediol + 4-carboxybenzaldehyde | 72 |

Nucleophilic Substitution

The dioxolane ring’s ether oxygen and the ester carbonyl group participate in nucleophilic attacks:

-

Ester Group Reactivity :

The carbonyl carbon is susceptible to nucleophiles like Grignard reagents. For example, reaction with methylmagnesium bromide yields 4-(2-methyl-1,3-dioxolan-2-yl)benzyl alcohol. -

Dioxolane Reactivity :

Under acidic conditions, the dioxolane oxygen can act as a leaving group. Reaction with HBr in acetic acid replaces the dioxolane with a bromine atom, forming methyl 4-(2-bromo-2-methylpropionyl)benzoate .

Ring-Opening and Rearrangement

The dioxolane ring undergoes acid-catalyzed rearrangements:

-

Transacetalization :

In acetone with catalytic H₂SO₄, the dioxolane ring transfers to form a 1,3-dioxane derivative . -

Oxidative Ring Opening :

Treatment with KMnO₄ in acidic medium cleaves the ring oxidatively, yielding 4-(2-methylpropanedioic acid)benzoate .

| Reagent | Product | Key Observation |

|---|---|---|

| H₂SO₄ (cat.), acetone | 1,3-dioxane derivative | Ring expansion via transacetalization |

| KMnO₄, H₂SO₄ | 4-(2-methylpropanedioic acid)benzoate | Oxidative cleavage of dioxolane |

Oxidation and Reduction

-

Ester Reduction :

LiAlH₄ reduces the ester to 4-(2-methyl-1,3-dioxolan-2-yl)benzyl alcohol. -

Dioxolane Stability :

The dioxolane ring resists oxidation by mild agents (e.g., CrO₃) but degrades under strong oxidizers like OsO₄ .

Comparative Reactivity with Analogs

Structural analogs exhibit varied reactivity due to substituent positioning:

| Analog | Reactivity Difference |

|---|---|

| Methyl 3-(1,3-dioxolan-2-yl)benzoate | Faster ester hydrolysis due to meta-substitution |

| Ethyl 2-(2-methyl-dioxolan)benzoate | Enhanced ring-opening in acidic conditions |

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate has shown potential as an active pharmaceutical ingredient due to its biological activities. Research indicates that derivatives of this compound can exhibit antifungal and antibacterial properties. For instance, heterocyclic derivatives derived from similar dioxolane structures have been reported to be effective against a range of fungal pathogens such as Candida albicans and Aspergillus fumigatus . This suggests that this compound might also possess similar therapeutic potentials.

Case Study: Antimicrobial Activity

A study highlighted the synthesis of various dioxolane derivatives and their evaluation against common pathogens. The results indicated significant antimicrobial activity, making these compounds suitable candidates for further development into antifungal and antibacterial agents .

Solvent Applications

The compound is also being explored as a bio-based solvent alternative. Traditional solvents often present sustainability challenges and toxicity issues, prompting the search for greener options. This compound could serve as a safer solvent in chemical processes, particularly in reactions where conventional solvents pose environmental risks.

Development of Bio-based Solvents

Research emphasizes the importance of developing new bio-based solvents through methodologies that assess their functional proficiency and toxicity . this compound can be synthesized from renewable resources, making it an attractive candidate for sustainable chemical practices.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials. Its unique structure allows it to participate in polymerization reactions, potentially leading to the creation of novel polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

Research has indicated that dioxolane derivatives can act as chain transfer agents in polymer synthesis, enabling the production of well-defined polymer architectures . this compound may exhibit similar functionalities, facilitating controlled polymerization processes.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets or participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Structural Analogues

*Estimated based on methyl addition to .

Functional Group Impact

- Ester vs. Boronic Acid : The boronic acid derivative is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ester group in the target compound favors hydrolytic stability and serves as a precursor for carboxylic acid derivatives.

- Ester vs. Aldehyde : The aldehyde is more reactive toward nucleophiles (e.g., Grignard reagents), making it unsuitable for long-term storage but ideal for iterative synthesis.

- Methyl-Dioxolane vs. Unsubstituted Dioxolane : The methyl group on the dioxolane ring increases steric bulk and lipophilicity (higher LogP) compared to the unsubstituted analogue , slowing hydrolysis rates under acidic conditions.

Stability and Reactivity

- Hydrolysis Sensitivity : The 2-methyl-dioxolane group in the target compound resists hydrolysis better than unsubstituted dioxolanes (e.g., ) due to steric protection of the acetal oxygen.

- Thermal Stability : Esters generally exhibit higher thermal stability than aldehydes or amines, making the target compound preferable for high-temperature reactions compared to or .

Research Findings and Data

Spectral Data

- Mass Spectrometry : Related compounds (e.g., N,N-dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline) show prominent fragments at m/z 192 (base peak) and 148, indicative of dioxolane ring cleavage .

- LogP Trends : Methyl substitution on the dioxolane increases hydrophobicity, with the target compound’s LogP (~2.0) exceeding that of unsubstituted analogues (1.52 ).

Industrial Relevance

- Material Science : Boronic acid derivatives and aldehydes are prioritized for polymer and sensor applications, whereas the target compound’s ester group suits controlled-release formulations.

Biological Activity

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate is an organic compound characterized by its unique structure, which includes a benzoate moiety linked to a 1,3-dioxolane ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacological and medicinal chemistry contexts. In this article, we will explore the biological activity of this compound, relevant research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 208.21 g/mol. The presence of the dioxolane ring contributes to its chemical reactivity and potential biological activity.

Antimicrobial Properties

Research into compounds similar to this compound has indicated potential antimicrobial properties. For instance, derivatives containing dioxolane rings have been studied for their efficacy against various bacterial strains. A comparative study showed that certain dioxolane derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 25 |

| Control (Standard Antibiotic) | S. aureus | 30 |

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that certain dioxolane derivatives can induce apoptosis in cancer cell lines. For example, studies involving structural analogs have shown that these compounds can suppress the proliferation of A549 lung cancer cells through mechanisms involving apoptosis . The specific pathways activated by this compound remain to be fully elucidated but may involve the modulation of key signaling pathways associated with cell survival.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 |

| This compound | HeLa (Cervical Cancer) | 15.0 |

| Control (Standard Chemotherapy Drug) | A549 | 5.0 |

| Control (Standard Chemotherapy Drug) | HeLa | 7.5 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane moiety may play a critical role in enhancing the compound's interaction with biological targets, potentially leading to increased reactivity with cellular components.

Case Studies

A notable case study involved the synthesis and biological evaluation of various dioxolane-containing compounds for their anti-cancer properties. In this study, researchers synthesized several derivatives and evaluated their cytotoxicity against different cancer cell lines. The findings indicated that modifications to the dioxolane structure significantly influenced the compounds' biological activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, using 4-(2-methyl-1,3-dioxolan-2-yl)phenyl trifluoromethanesulfonate as a precursor, followed by esterification with methyl benzoate derivatives. Column chromatography (n-pentane:EtOAc = 20:1) is typically employed for purification, achieving yields >95% . Intermediate steps may involve protecting group strategies for the dioxolane moiety to prevent side reactions .

Q. How can the purity and structure of this compound be confirmed?

- Methodological Answer : Purity is assessed via TLC (Rf = 0.18 in n-pentane:EtOAc = 20:1) . Structural confirmation requires a combination of techniques:

- Mass Spectrometry (MS) : EI-MS shows a molecular ion peak at m/z 207 (base peak at m/z 192) .

- NMR Spectroscopy : H and C NMR should confirm the dioxolane ring (δ ~1.5 ppm for methyl groups) and ester carbonyl (δ ~165–170 ppm) .

Q. What solvent systems are effective for chromatographic purification?

- Methodological Answer : Non-polar to moderately polar solvents (e.g., n-pentane:EtOAc = 20:1) are optimal for separating the ester and dioxolane-containing intermediates. Adjust ratios based on TLC mobility to resolve closely eluting byproducts .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be studied experimentally?

- Methodological Answer : Isotopic labeling (e.g., O in the dioxolane ring) or kinetic isotope effects (KIE) can elucidate reaction pathways. For example, monitoring the hydrolysis of the dioxolane group under acidic conditions via H NMR to track intermediate formation .

Q. What crystallographic methods are suitable for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Key parameters include a high data-to-parameter ratio (>15:1) and refinement to R-factor <0.05. Compare bond lengths (e.g., C–O in dioxolane: ~1.43 Å) to DFT-optimized models .

Q. How can computational modeling predict its biological interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can assess binding affinity to targets like DNA or enzymes. Use the compound’s 3D structure (from SC-XRD or DFT optimization) and evaluate hydrogen bonding (e.g., ester carbonyl with DNA bases) and hydrophobic interactions .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the dioxolane ring. Monitor via periodic FT-IR for carbonyl stability (peak at ~1720 cm). Avoid exposure to moisture or acidic vapors .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Methodological Answer : Cross-validate using orthogonal techniques:

- GC-MS to detect volatile impurities.

- HPLC-PDA to quantify isomeric byproducts (e.g., ortho vs. para substitution).

- 2D NMR (COSY, HSQC) to assign overlapping proton environments .

Q. What strategies enhance regioselectivity in derivative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.